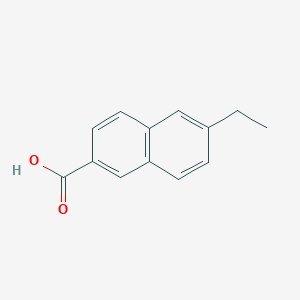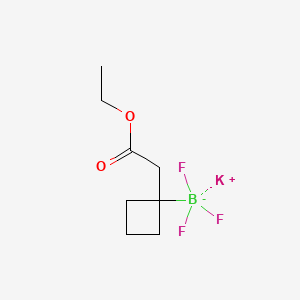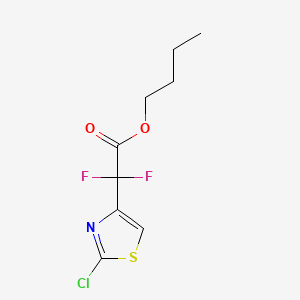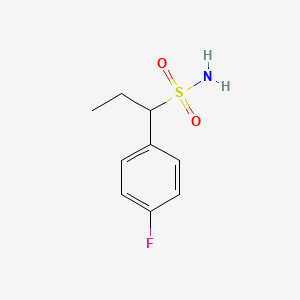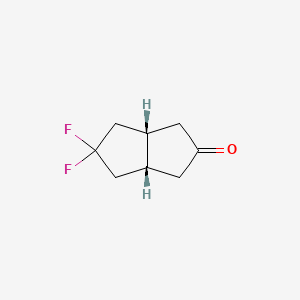
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring substituted with a butan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation of 3-methyl-1H-pyrrole with butan-1-amine under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of manganese complexes in the absence of organic solvents has been shown to be effective for the synthesis of pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: N-substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted pyrroles .
Aplicaciones Científicas De Investigación
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
3-Methyl-1-butanol: Another compound with a similar carbon backbone but different functional groups.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a propanoate group instead of an amine.
Uniqueness
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a butan-1-amine group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3 |
Clave InChI |
UCUBTCCMPVBCEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)C1=CNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


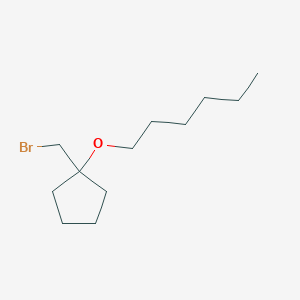
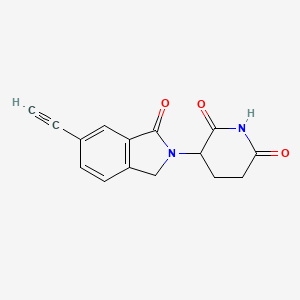

![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
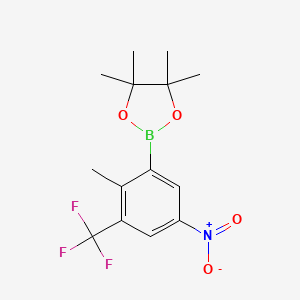
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
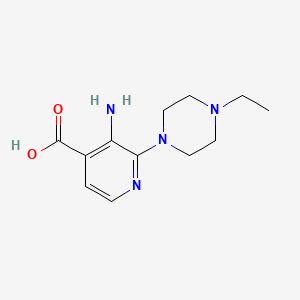
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
